molecular formula C17H19N5O2 B10958922 methyl 3-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 3-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B10958922
M. Wt: 325.4 g/mol
InChI Key: RITJMVWXGATIRT-UHFFFAOYSA-N
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Description

Methyl 3-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a cyclopropyl group, a pyrazole ring, and a pyridine ring. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditionsThe final step often involves esterification to introduce the methyl ester group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. Catalysts and reagents are carefully selected to facilitate each step of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 3-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
  • 3-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
  • Methyl 3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Uniqueness

What sets methyl 3-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both the cyclopropyl and pyrazole rings enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H19N5O2

Molecular Weight

325.4 g/mol

IUPAC Name

methyl 3-cyclopropyl-6-(1,5-dimethylpyrazol-4-yl)-1-methylpyrazolo[3,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C17H19N5O2/c1-9-12(8-18-21(9)2)13-7-11(17(23)24-4)14-15(10-5-6-10)20-22(3)16(14)19-13/h7-8,10H,5-6H2,1-4H3

InChI Key

RITJMVWXGATIRT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C2=NC3=C(C(=C2)C(=O)OC)C(=NN3C)C4CC4

Origin of Product

United States

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